
Acide 3,4,5-trifluorophénylboronique
Vue d'ensemble
Description
3,4,5-Trifluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light brown crystalline powder .
Synthesis Analysis
The synthesis of 3,4,5-Trifluorophenylboronic acid involves a Grignard reaction. After the reaction is initiated, the temperature rises rapidly and is then lowered to 10-15°C in an ice-water bath. The reaction continues at room temperature for 8 hours. After the reaction is over, the reaction solution is slowly poured into dilute hydrochloric acid. The liquids are then separated, and the aqueous phase is extracted twice. The organic phases are combined, dried with anhydrous sodium sulfate, spin dried, and recrystallized from ethyl chloride. This process yields 3,4,5-Trifluorophenylboronic acid with a yield of 78% and a content of 99.6% .Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluorophenylboronic acid is C6H4BF3O2 . The molecular weight is 175.903 g/mol .Chemical Reactions Analysis
3,4,5-Trifluorophenylboronic acid is involved in several chemical reactions. It is used in the preparation of phenylboronic catechol esters and determination of Lewis acidity. It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
3,4,5-Trifluorophenylboronic acid has a density of 1.4±0.1 g/cm^3. Its melting point is 290-295 °C (lit.), and its boiling point is 263.6±50.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Synthèse de dérivés de benzopyranone
Les dérivés de benzopyranone sont importants en raison de leurs propriétés pharmacologiques, notamment leur rôle de modulateurs des récepteurs GABAA . L’acide 3,4,5-trifluorophénylboronique est utilisé dans la synthèse de ces composés, ce qui peut conduire au développement de nouveaux médicaments pour les troubles neurologiques.
Réactions de couplage croisé de Suzuki
Ce composé est un réactif clé dans les réactions de couplage croisé de Suzuki , une méthode cruciale en chimie organique pour la formation de liaisons carbone-carbone. Cette réaction est largement utilisée dans l’industrie pharmaceutique pour créer des structures moléculaires complexes.
Préparation d’oléfines polysubstituées
Les oléfines polysubstituées ont des applications diverses, en particulier en science des matériaux et en chimie synthétique. L’utilisation de l’this compound dans leur préparation permet la création de polymères et d’autres matériaux avancés avec des propriétés spécifiques .
Détermination de l’acidité de Lewis
Les acides de Lewis jouent un rôle crucial dans la catalyse et la synthèse de divers composés chimiques. L’this compound est utilisé pour préparer des esters de phénylboronique et de catéchol, qui sont ensuite utilisés pour déterminer l’acidité de Lewis des acides boroniques .
Synthèse de diènes conjugués
Les diènes conjugués sont importants dans la production de caoutchouc synthétique et d’autres élastomères. Le rôle du composé dans la synthèse de ces diènes est essentiel pour faire progresser les matériaux avec une flexibilité et une durabilité accrues .
Préparation de poly(éther-amide) aromatiques fluorés
Les poly(éther-amide) aromatiques fluorés sont connus pour leur stabilité thermique et leur résistance aux solvants, ce qui les rend adaptés aux applications haute performance. L’this compound est impliqué dans la préparation de ces polymères, contribuant au développement de matériaux avancés .
Catalyseur dans les réactions d’amidation directe
Le composé agit comme un catalyseur dans l’amidation directe des dérivés d’acides aminés. Ce processus est crucial pour la synthèse peptidique, ce qui a des implications dans le développement de nouveaux agents thérapeutiques .
Formation de co-cristaux
L’this compound est utilisé dans la formation de nouveaux co-cristaux 1:1 avec des composants d’urée. Les co-cristaux ont suscité de l’intérêt pour leur potentiel de modification des propriétés physiques des produits pharmaceutiques .
Safety and Hazards
3,4,5-Trifluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .
Orientations Futures
3,4,5-Trifluorophenylboronic acid has been used in the preparation of phenylboronic catechol esters and determination of Lewis acidity, synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions . These applications suggest that it could have potential uses in various fields of chemistry and materials science.
Mécanisme D'action
Target of Action
3,4,5-Trifluorophenylboronic acid is a type of fluorinated phenylboronic acid . It is often used as a reagent in organic synthesis and as an intermediate in pharmaceutical and chemical industries . The primary targets of this compound are various organic substrates in the context of Suzuki-Miyaura coupling reactions .
Mode of Action
The compound is known for its high reactivity and stability in air . It exhibits good positional and stereo-selectivity in Suzuki-Miyaura coupling reactions, where it acts as a ligand for palladium catalysts . In these reactions, various chemical functional groups remain unchanged, making it an important pathway for forming C-C bonds .
Biochemical Pathways
In organic synthesis reactions, 3,4,5-Trifluorophenylboronic acid plays a crucial role in the formation of C-O, C-N, and C-S bonds . It is also used in C-H activation reactions and asymmetric catalysis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various reactions, such as Suzuki-Miyaura coupling, C-H activation, and the formation of C-O, C-N, and C-S bonds . It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .
Action Environment
The compound is relatively stable in air and insensitive to moisture, allowing for long-term storage . The reaction conditions are mild, and the yield is high . It should be stored in a dark place, sealed, and in a dry environment . It is also recommended to ensure adequate ventilation, especially in confined areas .
Propriétés
IUPAC Name |
(3,4,5-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370438 | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143418-49-9 | |
| Record name | (3,4,5-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4,5-trifluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4,5-Trifluorophenylboronic acid interesting for crystal engineering?
A: 3,4,5-Trifluorophenylboronic acid exhibits a strong tendency to form cocrystals due to its ability to engage in various supramolecular synthons. [] For instance, it readily forms hydrogen bonds with urea, particularly favoring the syn-anti conformation for these interactions. [] This makes it a promising candidate for designing and controlling the solid-state structure of materials.
Q2: What unique hydrogen bonding pattern was observed in the cocrystal of 3,4,5-Trifluorophenylboronic acid and urea?
A: In the cocrystal, 3,4,5-Trifluorophenylboronic acid interacts with urea through O-H...O and N-H...O hydrogen bonds, forming layered structures. Interestingly, these layers are further connected by N-H...F hydrogen bonds, a feature not commonly observed in urea cocrystals. []
Q3: How can 3,4,5-Trifluorophenylboronic acid be used in polymer chemistry?
A: 3,4,5-Trifluorophenylboronic acid serves as a key building block for synthesizing highly fluorinated polymers. It can be converted to 2,2′-bis(3,4,5-trifluorophenyl)-4,4′-diaminodiphenyl ether (FPAPE), a diamine monomer used to prepare poly(ether-imide)s. [] These polymers possess desirable properties like high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability, making them attractive for high-performance applications. []
Q4: What catalytic activity does 3,4,5-Trifluorophenylboronic acid exhibit?
A: 3,4,5-Trifluorophenylboronic acid acts as a catalyst in the direct polycondensation of carboxylic acids and amines. [] Furthermore, it facilitates the reduction of carboxylic acids to alcohols when used in conjunction with sodium borohydride. [, ] This reaction proceeds through the in situ formation of an acyloxyboron intermediate, which is subsequently reduced by sodium borohydride. [] This method offers a mild and efficient pathway for carboxylic acid reduction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)

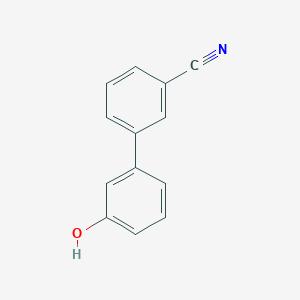

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)

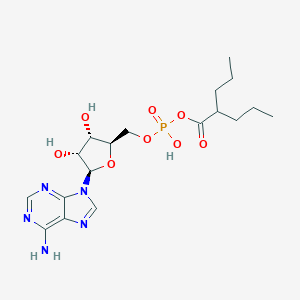



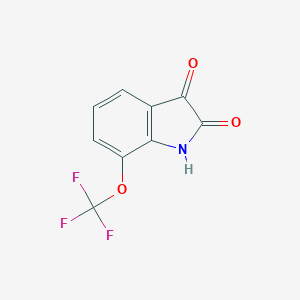
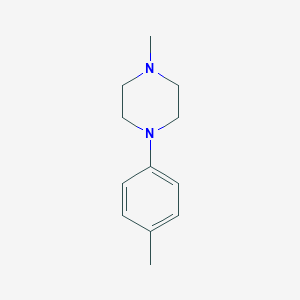
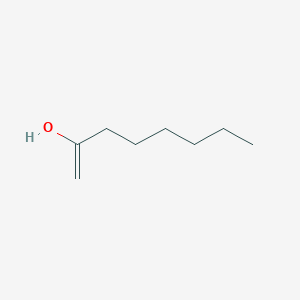
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)